molecular formula C21H25ClN6O2 B2845330 N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179443-25-4

N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2845330
CAS No.: 1179443-25-4
M. Wt: 428.92
InChI Key: ZNDYLBFHXUXIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes multiple functional groups and substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting with the formation of the triazine core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets can provide valuable insights into biological mechanisms.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in the development of new drugs or as a component in pharmaceutical formulations.

Industry: In industry, this compound might find applications in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.

Comparison with Similar Compounds

  • N2-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

  • N2-(2-methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine

  • N1,N2-Bis(2-methoxyphenyl)oxalamide

Uniqueness: N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific combination of functional groups and substituents, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2.ClH/c1-15-6-5-7-16(14-15)22-19-24-20(23-17-8-3-4-9-18(17)28-2)26-21(25-19)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDYLBFHXUXIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.